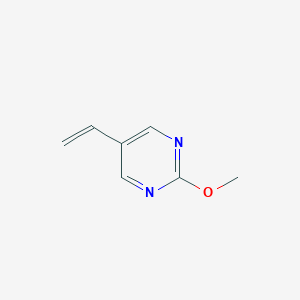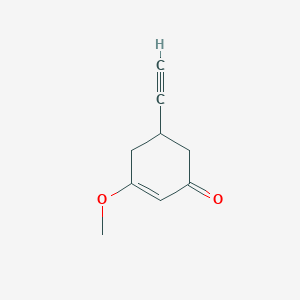
5-Ethynyl-3-methoxycyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethynyl-3-methoxycyclohex-2-en-1-one, also known as EMCH, is a cyclic enone compound that has gained attention in the scientific community due to its unique chemical properties and potential applications. EMCH is a versatile molecule that can be synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been the subject of extensive research. In
Mechanism of Action
The mechanism of action of 5-Ethynyl-3-methoxycyclohex-2-en-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been found to inhibit the activity of protein kinase C (PKC), an enzyme involved in various signaling pathways, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including anti-inflammatory, anticancer, and antiviral effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), and to reduce the expression of COX-2 in vitro and in vivo. This compound has also been found to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia cells. In addition, this compound has been found to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Advantages and Limitations for Lab Experiments
5-Ethynyl-3-methoxycyclohex-2-en-1-one has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. This compound can be synthesized using various methods, and it is stable under normal laboratory conditions. This compound can also be modified to introduce functional groups, making it a versatile building block for the synthesis of various compounds. However, this compound also has some limitations for lab experiments, including its low solubility in water and its potential toxicity. This compound may require special handling and disposal procedures to ensure the safety of researchers.
Future Directions
There are several future directions for the research and development of 5-Ethynyl-3-methoxycyclohex-2-en-1-one. One potential direction is the synthesis of this compound derivatives with improved pharmacological properties, such as increased potency and selectivity. Another direction is the investigation of the mechanism of action of this compound and its derivatives, which could lead to the discovery of new targets for drug development. In addition, the development of new methods for the synthesis of this compound and its derivatives could improve the efficiency and sustainability of their production. Finally, the exploration of new applications for this compound, such as in the field of material science, could lead to the discovery of new functional materials with unique properties.
Synthesis Methods
5-Ethynyl-3-methoxycyclohex-2-en-1-one can be synthesized using various methods, including the Claisen-Schmidt condensation reaction, the Wittig reaction, and the Sonogashira coupling reaction. The Claisen-Schmidt condensation reaction involves the condensation of 4-methoxybenzaldehyde and ethyl acetoacetate in the presence of a base to form the intermediate compound, which is then cyclized to form this compound. The Wittig reaction involves the reaction of 4-methoxybenzaldehyde with a phosphonium ylide to form the intermediate, which is then cyclized to form this compound. The Sonogashira coupling reaction involves the reaction of 4-methoxyphenylacetylene with 4-methoxybenzaldehyde in the presence of a palladium catalyst to form this compound.
Scientific Research Applications
5-Ethynyl-3-methoxycyclohex-2-en-1-one has been found to have potential applications in various scientific research fields, including organic synthesis, medicinal chemistry, and material science. This compound has been used as a key intermediate in the synthesis of various natural products and pharmaceuticals. This compound has also been found to have anti-inflammatory, anticancer, and antiviral properties, making it a promising candidate for drug development. In material science, this compound has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and polymers.
properties
CAS RN |
119951-06-3 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
5-ethynyl-3-methoxycyclohex-2-en-1-one |
InChI |
InChI=1S/C9H10O2/c1-3-7-4-8(10)6-9(5-7)11-2/h1,6-7H,4-5H2,2H3 |
InChI Key |
GJMJVIQLBCULGK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=O)CC(C1)C#C |
Canonical SMILES |
COC1=CC(=O)CC(C1)C#C |
synonyms |
2-Cyclohexen-1-one, 5-ethynyl-3-methoxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-2-[2-(3-azido-4-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B49225.png)
![3-[3-(Trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B49226.png)
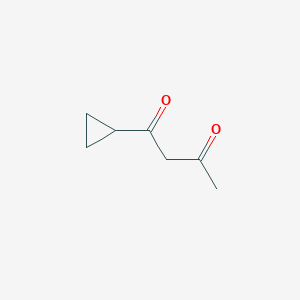

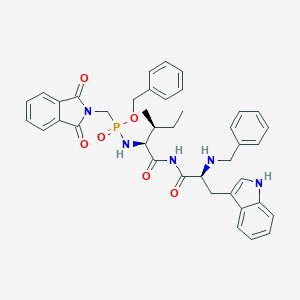
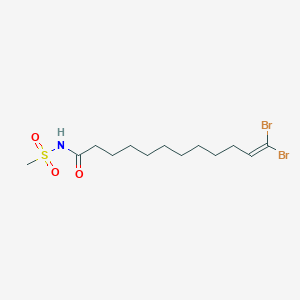

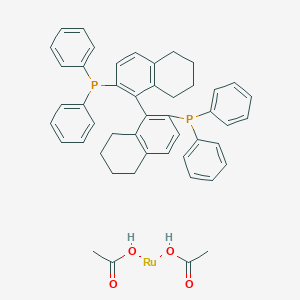
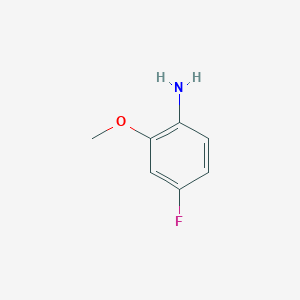
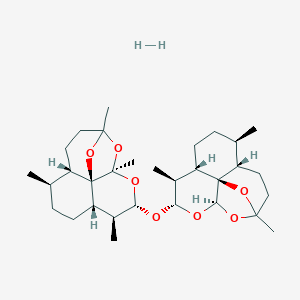

![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B49248.png)
